molecular formula C20H15Cl2N3O2 B606795 2-[(4S)-8-chloro-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide CAS No. 1380087-86-4

2-[(4S)-8-chloro-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide

Cat. No. B606795
M. Wt: 400.259
InChI Key: RKYPLOAYXFDLOF-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CPI-268456 is a ligand of bromodomain-containing protein 4 (BRD4). It binds to BRD4 (IC50 = <0.5 µM in a cell-free assay) and inhibits LPS-induced IL-6 secretion in THP-1 cells (IC50 = <0.5 µM).
CPI-268456 is a bioactive chemical.

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Derivatives : One study explored the synthesis of various chemical derivatives, including those related to your compound of interest. These derivatives were obtained through reactions involving acyl halides, with a focus on understanding their chemical properties and potential applications (Shatsauskas et al., 2017).

  • Formation of N-substituted Derivatives : Another research focused on the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, starting from a compound structurally similar to the one you mentioned. This process demonstrated the versatility of the compound in forming various substituted derivatives (Palamarchuk et al., 2019).

Spectroscopic and Quantum Mechanical Studies

  • Spectroscopic Analysis : A study conducted spectroscopic and quantum mechanical analyses on benzothiazolinone acetamide analogs, which share structural similarities with the compound . These analyses were aimed at understanding their electronic properties and potential applications in photovoltaic cells (Mary et al., 2020).

Synthesis and Biological Evaluation

  • Positive Inotropic Agents : Research on related compounds includes the synthesis and evaluation of certain acetamides for their positive inotropic activities, which is relevant in the context of heart disease and cardiac function (Li et al., 2008).

  • Antimicrobial and Anticancer Activity : Several studies have been conducted on similar compounds, focusing on their potential as antimicrobial and anticancer agents. These studies highlight the broad spectrum of biological activities associated with such compounds, which may offer insights into the applications of your compound of interest (Kumar et al., 2014), (Yurttaş et al., 2015).

properties

IUPAC Name

2-[(4S)-8-chloro-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O2/c1-10-18-14-7-6-13(22)8-15(14)19(11-2-4-12(21)5-3-11)24-16(9-17(23)26)20(18)27-25-10/h2-8,16H,9H2,1H3,(H2,23,26)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYPLOAYXFDLOF-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C3=C(C=C(C=C3)Cl)C(=NC2CC(=O)N)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC2=C1C3=C(C=C(C=C3)Cl)C(=N[C@H]2CC(=O)N)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 57389997

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4S)-8-chloro-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide
Reactant of Route 2
2-[(4S)-8-chloro-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide
Reactant of Route 3
2-[(4S)-8-chloro-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide
Reactant of Route 4
2-[(4S)-8-chloro-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide
Reactant of Route 5
2-[(4S)-8-chloro-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide
Reactant of Route 6
2-[(4S)-8-chloro-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide

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